(5-(3,4-Difluorophenyl)pyridin-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(3,4-Difluorophenyl)pyridin-3-yl)methanamine:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(3,4-Difluorophenyl)pyridin-3-yl)methanamine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with a suitable nucleophile.
Attachment of the Methanamine Group: The methanamine group can be attached to the pyridine ring through reductive amination, where an aldehyde or ketone reacts with ammonia or an amine in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing catalysts to improve reaction rates and selectivity.
Purification: Implementing advanced purification techniques such as chromatography and crystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
(5-(3,4-Difluorophenyl)pyridin-3-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(5-(3,4-Difluorophenyl)pyridin-3-yl)methanamine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (5-(3,4-Difluorophenyl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and cellular responses.
Pathway Modulation: The compound may influence various biochemical pathways, leading to changes in cellular functions and processes.
Comparison with Similar Compounds
Similar Compounds
(5-(3,4-Difluorophenyl)pyridin-3-yl)methanol: Similar structure but with a hydroxyl group instead of a methanamine group.
(5-(3,4-Difluorophenyl)pyridin-3-yl)amine: Similar structure but without the methylene bridge.
(5-(3,4-Difluorophenyl)pyridin-3-yl)methylamine: Similar structure but with a methyl group attached to the amine.
Uniqueness
(5-(3,4-Difluorophenyl)pyridin-3-yl)methanamine is unique due to its specific substitution pattern and the presence of both difluorophenyl and methanamine groups. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.
Properties
CAS No. |
1346691-74-4 |
---|---|
Molecular Formula |
C12H10F2N2 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
[5-(3,4-difluorophenyl)pyridin-3-yl]methanamine |
InChI |
InChI=1S/C12H10F2N2/c13-11-2-1-9(4-12(11)14)10-3-8(5-15)6-16-7-10/h1-4,6-7H,5,15H2 |
InChI Key |
PQFPFBPLEWYQCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN=CC(=C2)CN)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.